3'-[2-(methylsulfanyl)ethyl]-5'-phenyl-1-(prop-2-yn-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-1-PROP-2-YN-1-YL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE is a complex organic compound featuring a spiro structure that integrates indole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multicomponent reactions (MCRs) that allow for the efficient construction of its complex structure. One common approach is the three-component reaction involving indole derivatives, aldehydes, and amines under acidic conditions . The reaction is often catalyzed by p-toluenesulfonic acid in solvents like acetonitrile .
Industrial Production Methods
Industrial production of such complex molecules often employs automated flow reactors to ensure precise control over reaction conditions and scalability. The use of continuous flow chemistry allows for the rapid and efficient synthesis of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole and pyrrole moieties can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions include various substituted indole and pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors, making them candidates for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and pyrrole moieties can bind to active sites, inhibiting the function of the target molecules. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Pyrrole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Spiro[indoline-3,4’-pyrrolo[3,4-c]pyrrole]: A related spiro compound with similar structural features.
Uniqueness
What sets 3’-[2-(METHYLTHIO)ETHYL]-5’-PHENYL-1-PROP-2-YN-1-YL-3A’,6A’-DIHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’(1H,3’H,5’H)-TRIONE apart is its unique combination of indole and pyrrole moieties within a spiro structure. This configuration provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H23N3O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)-5-phenyl-1'-prop-2-ynylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C25H23N3O3S/c1-3-14-27-19-12-8-7-11-17(19)25(24(27)31)21-20(18(26-25)13-15-32-2)22(29)28(23(21)30)16-9-5-4-6-10-16/h1,4-12,18,20-21,26H,13-15H2,2H3 |
InChI Key |
NIBUEQGREKBPNM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C2C(C(=O)N(C2=O)C3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.